molecular formula C8H11N3O2 B14519191 N-[4-(2-Aminoethyl)phenyl]nitramide CAS No. 62885-86-3

N-[4-(2-Aminoethyl)phenyl]nitramide

Cat. No.: B14519191
CAS No.: 62885-86-3
M. Wt: 181.19 g/mol
InChI Key: CTWVSTKMFLXSJS-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethyl)phenyl]nitramide is a nitramide derivative featuring a phenyl ring substituted with a 2-aminoethyl group and a nitramide functional group (-NH-NO₂). The compound’s structure combines aromatic, amine, and nitro functionalities, which may confer unique chemical and biological properties. The aminoethyl side chain could enhance solubility in polar solvents or enable conjugation in bioadhesive formulations, similar to compounds like N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy) butanamide (NB) .

Properties

CAS No.

62885-86-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-[4-(2-aminoethyl)phenyl]nitramide

InChI

InChI=1S/C8H11N3O2/c9-6-5-7-1-3-8(4-2-7)10-11(12)13/h1-4,10H,5-6,9H2

InChI Key

CTWVSTKMFLXSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Aminoethyl)phenyl]nitramide can be achieved through several methods. One common approach involves the nitration of N-[4-(2-Aminoethyl)phenyl]amine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration and decomposition of the product .

Another method involves the reaction of N-[4-(2-Aminoethyl)phenyl]amine with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid. This reaction proceeds under mild conditions and yields the desired nitramide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for efficient production while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Aminoethyl)phenyl]nitramide undergoes various chemical reactions, including:

    Oxidation: The nitramide group can be oxidized to form nitro compounds.

    Reduction: The nitramide group can be reduced to form amines.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-Aminoethyl)phenyl]nitramide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Aminoethyl)phenyl]nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table highlights critical distinctions between N-[4-(2-Aminoethyl)phenyl]nitramide and analogous compounds from recent literature:

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications Reactivity Notes
This compound Phenyl, nitramide, aminoethyl ~195.2 (estimated) Hypothesized: Energetics, drug delivery Nitramide instability under heat/acid
N-(2-aminoethyl)-4-(hydroxymethyl... (NB) Nitrosophenoxy, aminoethyl, methoxy ~397.4 Bioadhesives, photopolymerization Light-triggered crosslinking
Methacrylated gelatin (GelMA) Methacrylate, amine, hydroxyl Variable (polymer) Tissue engineering, hydrogels UV/photoinitiator-dependent curing
Chitosan hydrochloride (ChitHCl) Polysaccharide, amine, chloride ~20,000–300,000 Wound healing, drug carriers pH-dependent solubility

Detailed Analysis

Reactivity and Stability: this compound’s nitramide group is prone to decomposition under acidic or high-temperature conditions, limiting its utility in environments requiring prolonged stability. In contrast, NB’s nitrosophenoxy group enables controlled crosslinking via light exposure, making it suitable for bioadhesive applications .

Its aminoethyl group could theoretically facilitate adhesion to biological tissues via amine-carbohydrate interactions, akin to chitosan’s mechanism . However, the nitramide’s instability may necessitate stabilization strategies.

Energetic Properties: Nitramides are less thermally stable than traditional nitroaromatics (e.g., TNT) but may offer tunable detonation velocities. No direct data exists for this compound, though its phenyl-nitramide core resembles secondary explosives like tetryl .

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